molecular formula C9H12O3 B15078038 Acetic acid, 5,6-epoxynorbornan-2-yl ester CAS No. 78987-90-3

Acetic acid, 5,6-epoxynorbornan-2-yl ester

Cat. No.: B15078038
CAS No.: 78987-90-3
M. Wt: 168.19 g/mol
InChI Key: MZVAVYNBLGDYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 5,6-epoxynorbornan-2-yl ester typically involves the reaction of acetic acid with 5,6-epoxynorbornan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 5,6-epoxynorbornan-2-yl ester can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Acetic acid, 5,6-epoxynorbornan-2-yl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving esters and epoxides.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, 5,6-epoxynorbornan-2-yl ester involves its reactivity due to the presence of both the ester and epoxide functional groups. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, while the epoxide group can participate in ring-opening reactions. These reactions can be catalyzed by acids, bases, or enzymes, leading to various products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 5-methylhex-2-yl ester: Another ester with different structural features and reactivity.

    5-Norbornene-2-acetic acid succinimidyl ester: A compound with a similar norbornane structure but different functional groups.

Uniqueness

Acetic acid, 5,6-epoxynorbornan-2-yl ester is unique due to the presence of the epoxide group on the norbornane ring, which imparts distinct reactivity and potential applications. This differentiates it from other esters that lack the epoxide functionality.

Properties

CAS No.

78987-90-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octan-6-yl acetate

InChI

InChI=1S/C9H12O3/c1-4(10)11-7-3-5-2-6(7)9-8(5)12-9/h5-9H,2-3H2,1H3

InChI Key

MZVAVYNBLGDYCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC1C3C2O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.